molecular formula C15H12ClNO3 B229034 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate

2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate

Cat. No. B229034
M. Wt: 289.71 g/mol
InChI Key: CWFBWRMHVVSHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate is a chemical compound that belongs to the class of nicotinates. It is a white crystalline powder that is soluble in organic solvents. This compound has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate is not fully understood. However, it has been suggested that it may act through the inhibition of certain enzymes or the modulation of certain signaling pathways. Further research is needed to elucidate its mechanism of action.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. In addition, it has been reported to have neuroprotective effects and may improve cognitive function.

Advantages and Limitations for Lab Experiments

The use of 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate in lab experiments has several advantages. It is a relatively stable compound that can be easily synthesized in high yields. In addition, it has a wide range of potential applications in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate. One potential direction is the development of novel pharmaceuticals based on its antitumor and anti-inflammatory properties. Another direction is the exploration of its potential applications in the field of materials science, such as the development of new polymers or coatings. Further research is also needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with methyl nicotinate in the presence of a base, or the reaction of 4-chlorobenzaldehyde with methyl 2-pyridyl ketone in the presence of a reducing agent. These methods have been reported in various research articles and have been optimized for high yields and purity.

Scientific Research Applications

2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate has been extensively studied for its potential applications in pharmaceuticals. It has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. In addition, it has been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

[1-(4-chlorophenyl)-1-oxopropan-2-yl] pyridine-3-carboxylate

InChI

InChI=1S/C15H12ClNO3/c1-10(14(18)11-4-6-13(16)7-5-11)20-15(19)12-3-2-8-17-9-12/h2-10H,1H3

InChI Key

CWFBWRMHVVSHCH-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2

Origin of Product

United States

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